1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Overview
Description
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a quinoline ring, and various substituents including a benzylthio group and a chlorophenyl group
Preparation Methods
The synthesis of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the benzylthio group. The quinoline ring is then synthesized and coupled with the thiadiazole derivative. The final step involves the introduction of the chlorophenyl group and the formation of the tetrahydroquinoline-dione structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the quinoline-dione structure, resulting in the formation of alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-CHLOROPHENYL)-7,7-DIMETHYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and may have similar biological activities.
Quinoline derivatives: Compounds with a quinoline ring are known for their diverse pharmacological properties.
Benzylthio-substituted compounds: These compounds contain the benzylthio group and may exhibit similar reactivity and biological effects. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(2-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-26(2)13-20-23(21(31)14-26)18(17-10-6-7-11-19(17)27)12-22(32)30(20)24-28-29-25(34-24)33-15-16-8-4-3-5-9-16/h3-11,18H,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVINSGNVKCPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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